Oxopropanedioyl dichloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

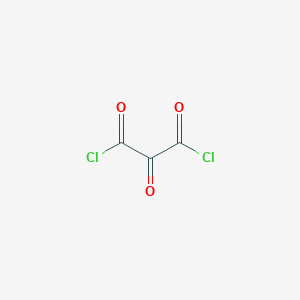

Oxopropanedioyl dichloride, also known as this compound, is a useful research compound. Its molecular formula is C3Cl2O3 and its molecular weight is 154.93 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

Hydrolysis and Stability

Oxalyl chloride undergoes rapid hydrolysis in the presence of water, producing gaseous hydrogen chloride (HCl), carbon dioxide (CO₂), and carbon monoxide (CO):

COCl 2+H2O→2HCl+CO2+CO

This reaction is quantitative and avoids solid byproducts, distinguishing it from other acyl chlorides that form carboxylic acids .

Swern Oxidation of Alcohols

Oxalyl chloride facilitates the oxidation of primary/secondary alcohols to aldehydes/ketones via the Swern oxidation. The mechanism involves:

-

Activation of DMSO : Oxalyl chloride reacts with dimethyl sulfoxide (DMSO) to form a chlorosulfonium ion.

-

Alcohol Activation : The alcohol reacts with the chlorosulfonium ion, forming an alkoxysulfonium intermediate.

-

Deprotonation : Triethylamine (Et₃N) abstracts a β-hydrogen, yielding the carbonyl compound with concomitant release of dimethyl sulfide (DMS)1 .

Example :

-

Oxidation of 1° alcohols (e.g., benzyl alcohol → benzaldehyde) proceeds in >80% yield under anhydrous conditions .

Stephens–Castro Coupling with Terminal Alkynes

Oxalyl chloride enables cross-coupling with terminal alkynes to synthesize α,β-alkynediones. A representative protocol involves:

-

Reaction with Oxalyl Chloride : Diosgenin (a steroidal sapogenin) forms 3β-O-(2-chloro-2-oxoacetate)-diosgenin (2 ).

-

Copper-Catalyzed Coupling : In THF with CuI (5 mol%) and Et₃N, 2 reacts with aryl acetylenes (e.g., phenylacetylene) to yield steroidal ynediones (4–8 ) (Table 1) .

Table 1: Stephens–Castro Coupling Products

| Aryl Alkyne | Product | Yield (%) |

|---|---|---|

| Phenyl | 4 | 58 |

| 4-Tolyl | 5 | 55 |

| 4-Bromophenyl | 6 | 52 |

Heterocyclization to Pyrazoles and Pyrazolines

Oxalyl chloride-derived ynediones undergo cyclization with nitrogen nucleophiles. For example:

-

Pyrazole Formation : Reaction of ynediones (4–8 ) with phenylhydrazine hydrochloride in THF yields 1,3,5-trisubstituted pyrazoles (10–14 ) (Table 2) .

-

Pyrazoline Formation : Using benzoic acid hydrazides, spirostene-pyrazoline conjugates (25–26 ) form via nucleophilic addition followed by cyclization .

Table 2: Heterocyclization Products

| Starting Ynedione | Product | Yield (%) |

|---|---|---|

| 4 (phenyl) | 10 | 60 |

| 5 (4-tolyl) | 11 | 58 |

| 6 (4-bromophenyl) | 12 | 54 |

Conditions :

-

Catalyst: CuI (5 mol%), Et₃N (2 equiv.).

-

Temperature: Room temperature (25°C).

Properties

IUPAC Name |

2-oxopropanedioyl dichloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl2O3/c4-2(7)1(6)3(5)8 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEUMSIWHHLFLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)Cl)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl2O3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40600866 |

Source

|

| Record name | Oxopropanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.93 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172352-27-1 |

Source

|

| Record name | Oxopropanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.